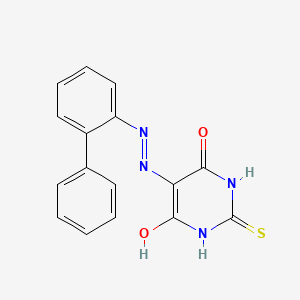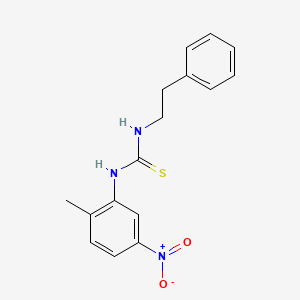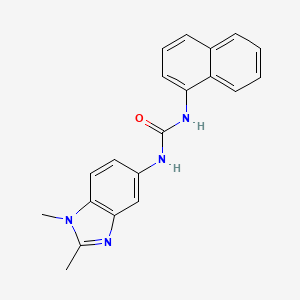![molecular formula C15H21ClN2O3S B5731260 2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide, also known as D-Cycloserine (DCS), is a synthetic antibiotic that has been used to treat various bacterial infections. However, it has gained attention in recent years due to its potential applications in neuroscience research. DCS is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
DCS acts as a partial agonist of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. By binding to the receptor, DCS can enhance the effects of glutamate, the primary excitatory neurotransmitter in the brain. This can lead to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects:
DCS has been shown to have various biochemical and physiological effects in the brain. It can increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, DCS can modulate the activity of various signaling pathways involved in synaptic plasticity and learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCS in lab experiments is its ability to enhance the effects of glutamate, which can lead to improved learning and memory processes. Additionally, DCS has been shown to have a relatively favorable safety profile and is well-tolerated in humans. However, one limitation of using DCS is its potential to have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on DCS. One area of interest is its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments. Additionally, DCS may have applications in the treatment of other neuropsychiatric disorders, such as depression and schizophrenia. Further research is needed to fully understand the mechanisms of action of DCS and its potential applications in the field of neuroscience.
Méthodes De Synthèse
DCS can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with cyclohexylamine, followed by the addition of dimethylamine and sulfonyl chloride. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
DCS has been extensively studied for its potential applications in cognitive and behavioral therapies. It has been shown to enhance the effects of exposure therapy in patients with anxiety disorders, as well as improve social cognition and functioning in individuals with autism spectrum disorder. Additionally, DCS has been investigated for its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments.
Propriétés
IUPAC Name |
2-chloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-18(2)22(20,21)12-8-9-14(16)13(10-12)15(19)17-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLFIXZSVTUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)



![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

